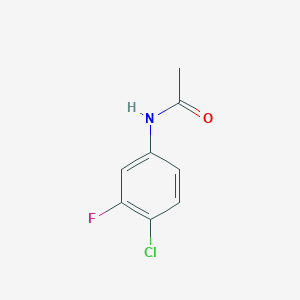

N-(4-chloro-3-fluorophenyl)acetamide

Description

Properties

CAS No. |

351-31-5 |

|---|---|

Molecular Formula |

C8H7ClFNO |

Molecular Weight |

187.60 g/mol |

IUPAC Name |

N-(4-chloro-3-fluorophenyl)acetamide |

InChI |

InChI=1S/C8H7ClFNO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12) |

InChI Key |

LJYZRPHMWHAKCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Direct Acetylation of 4-chloro-3-fluoroaniline

The most straightforward and common synthetic route to this compound involves the acetylation of the corresponding aromatic amine, 4-chloro-3-fluoroaniline, with acetic anhydride or acetyl chloride.

$$

\text{4-chloro-3-fluoroaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid}

$$

- Solvent: Often carried out neat or in an inert solvent such as dichloromethane or acetonitrile.

- Temperature: Room temperature to mild heating (25–60°C).

- Base: Sometimes a base such as pyridine or triethylamine is added to scavenge the acetic acid formed.

- Time: Reaction times vary from minutes to a few hours depending on conditions.

- The crude product is typically purified by recrystallization from solvents like ethyl acetate or ethanol.

- Chromatographic techniques may be employed for higher purity.

Multi-step Synthesis via Amide Bond Formation Using Acid Chlorides

In more complex synthetic sequences, this compound can be prepared by reacting 4-chloro-3-fluoroaniline with acetyl chloride or other acid chlorides under controlled conditions.

Key Points from Patent Literature:

- Acid chlorides such as acetyl chloride are generated or used directly.

- The reaction is performed in polar aprotic solvents like acetonitrile or N-methyl-2-pyrrolidone.

- Suitable bases (organic or inorganic) are employed to neutralize HCl formed.

- Temperature control is critical, often maintained between 0–60°C.

- After reaction completion, the product is isolated by solvent extraction, precipitation, or crystallization.

This method allows for high purity and yield, especially when integrated into multi-step syntheses of more complex molecules containing the this compound moiety.

Alternative Synthetic Routes Involving Substituted Phenoxyacetamides

Research articles report the synthesis of derivatives structurally related to this compound by first preparing 2-(4-substituted phenoxy)-N-phenylacetamides, followed by functional group transformations.

- Aromatic amines are reacted with bromoacetyl bromide in the presence of potassium carbonate to form bromoacetylated intermediates.

- These intermediates then undergo nucleophilic substitution with 3-fluoro-4-nitrophenol or related phenols under reflux in acetone with potassium carbonate and catalytic potassium iodide.

- Final products are crystallized from ethyl acetate or other solvents.

While this method is more involved, it allows the introduction of additional functional groups and structural diversity, useful in medicinal chemistry.

Reaction Conditions and Optimization

| Parameter | Typical Range/Choice | Notes |

|---|---|---|

| Solvent | Dichloromethane, Acetonitrile, Acetone | Polar aprotic solvents preferred for better solubility |

| Temperature | 0°C to 85°C | Lower temperatures reduce side reactions |

| Base | Triethylamine, Pyridine, Potassium carbonate | Neutralizes acid by-products |

| Reaction Time | 10 min to 5 hours | Depends on scale and reagent reactivity |

| Purification Method | Recrystallization, Extraction, Chromatography | Ethyl acetate commonly used for recrystallization |

Analytical Characterization and Purity Assessment

- Spectroscopic Methods: IR (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹), ^1H-NMR (amide NH singlet ~10 ppm), and mass spectrometry confirm structure and purity.

- Elemental Analysis: Confirms empirical formula consistency.

- X-ray Diffraction: Used in some patent processes for crystalline form identification.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Acetylation | 4-chloro-3-fluoroaniline | Acetic anhydride, base, mild heating | Simple, high yield | May require purification steps |

| Acid Chloride Acylation | 4-chloro-3-fluoroaniline | Acetyl chloride, base, polar aprotic solvent | High purity, scalable | Requires careful handling of acid chlorides |

| Multi-step Phenoxyacetamide Route | Aromatic amines, bromoacetyl bromide | Potassium carbonate, phenols, reflux in acetone | Structural diversity, functionalization | More complex, longer synthesis |

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-fluorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted acetanilide derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

N-(4-chloro-3-fluorophenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

Industrial Applications: The compound is employed in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and fluorine substituents on the phenyl ring enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in various applications.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (Cl, F) : Meta- and para-chloro/fluoro substituents enhance stability and influence crystal packing, as seen in trichloro-acetamide derivatives .

- Electron-donating groups (OCH₃) : Methoxy groups improve solubility but may reduce metabolic stability .

Physicochemical Properties

Crystallography and Stability

- Crystal Systems: Meta-substituted trichloro-acetamides exhibit monoclinic or triclinic systems, with lattice constants sensitive to substituent electronegativity. For example, 3,5-dichloro derivatives show shorter hydrogen bonds compared to methyl-substituted analogs .

- Melting Points : Halogenated derivatives generally have higher melting points (e.g., N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide: molecular weight 293.72 g/mol) due to stronger intermolecular forces .

Antimicrobial Activity

- Thiazolidinone Acetamides: Derivatives like 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide exhibit moderate to strong activity against S. aureus and E. coli .

- Chlorophenyl Acetamides: N-(4-chloro-3-fluorophenyl)acetamide analogs linked to thieno-pyrimidinyl groups (e.g., compound 16 in ) show potent anticancer activity (IC₅₀ < 1 µM) against multiple cell lines .

Enzyme Inhibition

- SARS-CoV-2 Main Protease: Pyridine-containing acetamides (e.g., 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide) demonstrate binding affinities < −22 kcal/mol, driven by interactions with HIS163 and ASN142 .

Nucleophilic Substitution

- Thiazole Derivatives: N-[4-(4-chloro-3-fluorophenyl)-1,3-thiazol-2-yl]acetamide is synthesized via bromination of 1-(4-chloro-3-fluorophenyl)ethanone followed by cyclization with thiourea .

- Triazolo-pyridazin Derivatives : N-(4-chloro-3-fluorophenyl)-2-((6-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894062-55-6) is prepared via multi-step coupling and cyclization .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-chloro-3-fluorophenyl)acetamide, and how can reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or amidation. For example, reacting 4-chloro-3-fluoroaniline with acetyl chloride in dichloromethane (DCM) at 273 K in the presence of triethylamine (TEA) as a base (Fig. 1 in ). Purification involves extraction with DCM, washing with NaHCO₃, and recrystallization from toluene .

- Critical Parameters : Temperature control (<273 K) minimizes side reactions. Stoichiometric excess of acetyl chloride (1.2–1.5 eq.) improves yield. Solvent polarity and base strength (e.g., TEA vs. pyridine) influence reaction kinetics .

Q. How is this compound structurally characterized using spectroscopic and crystallographic techniques?

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to fluorine coupling. The acetamide methyl group resonates at δ 2.1 ppm .

- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Q. What solvent systems are suitable for formulating this compound in biological assays?

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (5% v/v) or ethanol (10% v/v). For in vitro assays, prepare stock solutions (e.g., 10 mM in DMSO) and dilute with PBS or culture media containing 0.1% Tween 80 to prevent precipitation .

Advanced Research Questions

Q. How do crystal packing interactions influence the physicochemical stability of this compound?

- Key Findings : Crystal structures of related compounds (e.g., N-(3-chloro-4-fluorophenyl) derivatives) show intramolecular C–H···O interactions and π-π stacking (3.5–4.0 Å between aromatic rings). These interactions enhance thermal stability (melting points >420 K) and reduce hygroscopicity .

- Methodological Insight : Use Mercury software to analyze Hirshfeld surfaces and quantify intermolecular contacts (e.g., H-bond contributions >15% of total surface area) .

Q. What strategies are employed to evaluate the structure-activity relationship (SAR) of this compound derivatives?

- Approach :

Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) at the phenyl ring to modulate electronic effects.

Bioisosteric Replacement : Replace fluorine with chlorine or methoxy groups to assess steric and electronic impacts on target binding .

- Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or antimicrobial screens (MIC values via broth microdilution). For example, analogous acetamides show activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Q. How can computational modeling predict the pharmacokinetic and toxicity profiles of this compound?

- In Silico Tools :

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (~2.5), moderate permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 inhibition risk (e.g., CYP3A4) .

- Docking Studies : AutoDock Vina models interactions with target proteins (e.g., EGFR kinase; binding energy < -8.0 kcal/mol). The chloro-fluorophenyl group occupies hydrophobic pockets, while the acetamide forms H-bonds with catalytic lysine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.